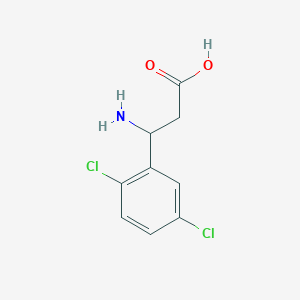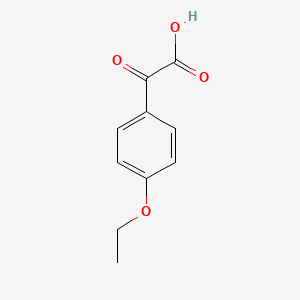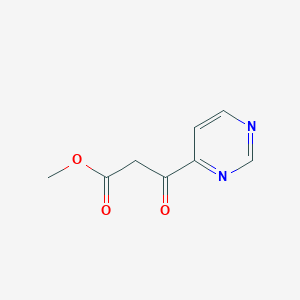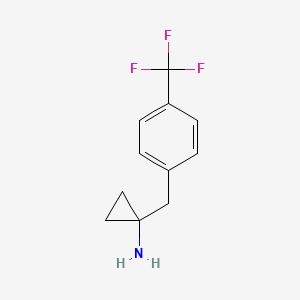![molecular formula C7H18N2 B8271355 [(2S)-2-aminopropyl]diethylamine CAS No. 70793-12-3](/img/structure/B8271355.png)
[(2S)-2-aminopropyl]diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[(2S)-2-aminopropyl]diethylamine, also known as N1,N~1~-diethyl-1,2-propanediamine, is a compound with the molecular weight of 130.23 . It is a liquid in its physical form .
Synthesis Analysis
Amines can be synthesized by the reduction of nitriles or amides and nitro compounds . They can also undergo S N 2 reactions with alkyl halides, ammonia, and other amines . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by the reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 .Chemical Reactions Analysis
Amines, such as this compound, react with acids to produce ammonium ions . The amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen . If the reaction is in solution in water (using a dilute acid), the amine takes a hydrogen ion (a proton) from a hydroxonium ion .Physical and Chemical Properties Analysis
Amines of low molar mass are quite soluble in water . The solubility of amines in water is at five or six carbon atoms . Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . These amines boil at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass .Safety and Hazards
Eigenschaften
CAS-Nummer |
70793-12-3 |
|---|---|
Molekularformel |
C7H18N2 |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(2S)-1-N,1-N-diethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
ZGZHNQPTNCGKHS-ZETCQYMHSA-N |
Isomerische SMILES |
CCN(CC)C[C@H](C)N |
Kanonische SMILES |
CCN(CC)CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



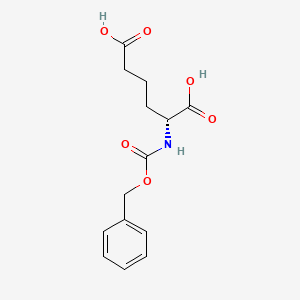

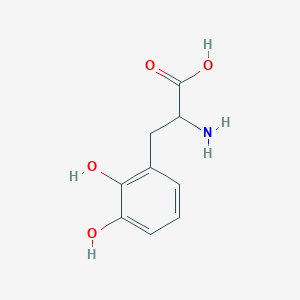
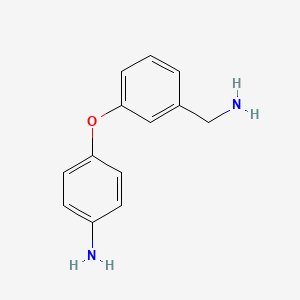

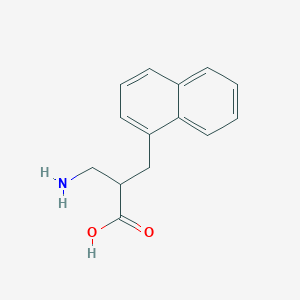
![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B8271332.png)
